Ethoxytriethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139853. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

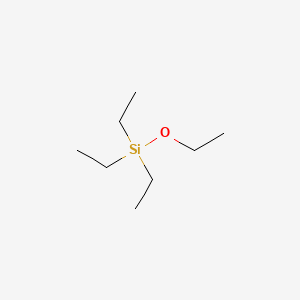

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethoxy(triethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20OSi/c1-5-9-10(6-2,7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJDZTPFNSXNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073127 | |

| Record name | Ethoxytriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-67-1 | |

| Record name | Ethoxytriethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxytriethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethoxytriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxytriethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethoxytriethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY5WSA8ZQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of Ethoxytriethylsilane?

An In-depth Technical Guide to the Chemical Properties of Ethoxytriethylsilane

For researchers, scientists, and drug development professionals, a deep understanding of reagent properties is fundamental to innovation. This compound (CAS No. 597-67-1), a member of the monoalkoxysilane family, is a versatile compound whose chemical behavior is pivotal in various synthetic and material science applications. This guide provides a comprehensive exploration of its core chemical properties, reactivity, and characterization, offering field-proven insights into its handling and application.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₂₀OSi, possesses a central silicon atom bonded to three ethyl groups, imparting significant steric bulk, and one ethoxy group, which is the primary site of its characteristic reactivity.[1][2] This structure dictates its physical and chemical nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | ethoxy(triethyl)silane | [3] |

| CAS Number | 597-67-1 | [2] |

| Molecular Formula | C₈H₂₀OSi | [1][2] |

| Molecular Weight | 160.33 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 154-155.6 °C at 760 mmHg | [2][4] |

| Density | ~0.816 g/cm³ | [4] |

| Flash Point | 36 °C (96.8 °F) | [2] |

| Refractive Index | ~1.41 |

| Moisture Sensitivity | Moisture sensitive |[5] |

Core Reactivity: The Si-O-C Linkage

The chemical behavior of this compound is dominated by the reactivity of its silicon-ethoxy (Si-O-C) bond. This bond is susceptible to cleavage, primarily through hydrolysis, which serves as the gateway to its most common applications.

Hydrolysis: Formation of Triethylsilanol

The cornerstone of this compound's reactivity is its hydrolysis in the presence of water, which cleaves the ethoxy group to form triethylsilanol (Et₃SiOH) and ethanol.[6] This reaction is the initial and often rate-determining step in processes like sol-gel synthesis or surface modification.[7]

The rate and mechanism of hydrolysis are highly dependent on the reaction conditions, particularly pH.[6][7]

-

Acid-Catalyzed Hydrolysis (pH < 7): Under acidic conditions, the oxygen of the ethoxy group is protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.[6][7] This mechanism is generally faster than hydrolysis under neutral or basic conditions.[7]

-

Base-Catalyzed Hydrolysis (pH > 7): In basic media, a hydroxide ion directly attacks the silicon atom, leading to the displacement of the ethoxide.[7] While hydrolysis occurs, basic conditions significantly promote the subsequent condensation reaction.[6]

The stability of silyl ethers, and by extension alkoxysilanes, is largely dictated by the steric bulk of the substituents on the silicon atom.[8][9] The three ethyl groups in this compound offer moderate steric hindrance, making it more stable towards hydrolysis than smaller analogs like ethoxytrimethylsilane, but less stable than bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) ethers.[8][10]

Condensation: Formation of Siloxanes

Following hydrolysis, the newly formed, reactive triethylsilanol molecules can undergo condensation with each other to form hexaethyldisiloxane and water. This process creates a stable siloxane bond (Si-O-Si).[6][7] The rate of condensation is also heavily influenced by pH, temperature, and concentration.[6]

Reaction Scheme:

-

Hydrolysis: Et₃Si-OEt + H₂O ⇌ Et₃Si-OH + EtOH

-

Condensation: 2 Et₃Si-OH ⇌ Et₃Si-O-SiEt₃ + H₂O

This two-step process is fundamental to applications where a polysiloxane network is desired.[7]

Spectroscopic Characterization

A comprehensive understanding of a molecule requires thorough spectroscopic analysis. The expected spectral data for this compound are crucial for its identification and purity assessment.[11][12]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | -O-CH₂ -CH₃ (quartet) | ~3.7 ppm |

| -Si-(CH₂ -CH₃)₃ (quartet) | ~0.9 ppm | |

| -O-CH₂-CH₃ (triplet) | ~1.2 ppm | |

| -Si-(CH₂-CH₃ )₃ (triplet) | ~0.6 ppm | |

| ¹³C NMR | -O-CH₂ -CH₃ | ~58 ppm |

| -O-CH₂-CH₃ | ~18 ppm | |

| -Si-CH₂ -CH₃ | ~7 ppm | |

| -Si-CH₂-CH₃ | ~8 ppm | |

| FTIR | C-H stretch | 2800-3000 cm⁻¹ |

| Si-O-C asymmetric stretch | ~1080 cm⁻¹ (strong, broad) | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 160 |

| [M-CH₃]⁺ | m/z 145 |

| | [M-CH₂CH₃]⁺ | m/z 131 |

Note: Predicted values are based on general principles of NMR, IR, and MS spectroscopy and data from similar alkoxysilane compounds.[11][13][14]

Experimental Protocols

Protocol: Real-Time Monitoring of Hydrolysis via ATR-FTIR

This protocol allows for the in-situ study of the hydrolysis of this compound by monitoring changes in the infrared spectrum over time.[6][7]

Materials:

-

This compound

-

Ethanol (as co-solvent)

-

Deionized water

-

Acid or base catalyst (e.g., 0.1 M HCl or 0.1 M NH₄OH)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Methodology:

-

System Preparation: Ensure the ATR crystal is clean and dry. Record a background spectrum.

-

Solution Preparation: In a vial, prepare a solution of this compound in ethanol (e.g., 5% v/v). In a separate container, prepare the desired ethanol/water mixture (e.g., 95:5 v/v).

-

Reaction Initiation: Add the catalyst to the ethanol/water mixture. Combine this mixture with the this compound solution and mix thoroughly to start the reaction.

-

Data Acquisition: Immediately place an aliquot of the reacting solution onto the ATR crystal.

-

Time-Resolved Analysis: Acquire IR spectra at regular intervals (e.g., every 60 seconds) for a designated period.

-

Data Analysis: Monitor the decrease in the intensity of the characteristic Si-O-C peak (~1080 cm⁻¹) and the corresponding increase in the broad O-H stretch of the silanol product (~3200-3600 cm⁻¹) and ethanol.[7] Plotting the peak intensity changes over time allows for the determination of reaction kinetics.

Applications in Synthesis

While primarily a precursor for materials via hydrolysis and condensation, this compound is related to other key synthetic reagents.

-

Precursor to Silyl Ethers: Like other alkoxysilanes, it can be used to form silyl ethers, which serve as robust protecting groups for alcohols in multi-step organic synthesis.[8][15] The triethylsilyl (TES) group is more stable than the trimethylsilyl (TMS) group but is readily cleaved by fluoride sources (like TBAF) or acidic conditions.[15][16]

-

Relation to Triethylsilane: this compound can be considered a precursor or an oxidized form of triethylsilane (Et₃SiH).[17] Triethylsilane is a widely used mild reducing agent, particularly for ionic hydrogenations when paired with a strong acid.[18][19][20]

Safety and Handling

This compound is a flammable liquid and vapor.[21] It is also moisture-sensitive, and contact with water will initiate the hydrolysis process, releasing ethanol.[5]

-

Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[22] Ground and bond containers during transfer to prevent static discharge.[22][23]

-

Personal Protective Equipment (PPE): Wear suitable gloves and eye/face protection.[23]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and incompatible materials such as acids.[5][21]

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[23] For eye contact, rinse cautiously with water for several minutes.[23] If inhaled, move the person to fresh air.[23]

Conclusion

This compound is a valuable organosilicon compound whose chemical properties are centered on the reactivity of its Si-O-C bond. Its susceptibility to controlled hydrolysis and subsequent condensation makes it a key building block in materials science. For synthetic chemists, the triethylsilyl moiety it provides is a moderately stable protecting group, offering a balance between robustness and ease of cleavage. A thorough understanding of its reactivity, guided by spectroscopic analysis and safe handling protocols, is essential for leveraging its full potential in research and development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:597-67-1 | Chemsrc [chemsrc.com]

- 3. This compound | C8H20OSi | CID 284135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. leah4sci.com [leah4sci.com]

- 15. nbinno.com [nbinno.com]

- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 17. Triethylsilane - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]

- 21. This compound | 597-67-1 | TCI AMERICA [tcichemicals.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Ethoxytriethylsilane (CAS 597-67-1): Properties, Applications, and Protocols for the Modern Chemist

Abstract

Ethoxytriethylsilane, registered under CAS number 597-67-1, is an organosilicon compound of significant utility in synthetic organic chemistry.[1][2][3] While it serves as a stable and manageable precursor, its primary value lies in its role in the introduction of the triethylsilyl (TES) protecting group, a cornerstone strategy in the multi-step synthesis of complex molecules, particularly within drug discovery and development. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, core applications, and detailed, field-tested protocols. We will explore the causality behind its reactivity, its relationship to the versatile reducing agent triethylsilane, and the practical considerations for its safe and effective use in a research setting.

Core Physicochemical & Safety Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a moisture-sensitive, flammable liquid that requires careful handling.[1][4]

Physical and Chemical Properties

The key quantitative data for this compound are summarized below, providing at-a-glance information critical for experimental design.

| Property | Value | Source(s) |

| CAS Number | 597-67-1 | [1][3][5][6] |

| Molecular Formula | C₈H₂₀OSi | [1][3][6] |

| Molecular Weight | 160.33 g/mol | [1][3][6] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 154-156 °C | [4][6] |

| Density | 0.816 g/cm³ (at 20°C) | [4][7] |

| Refractive Index | ~1.414 | [4][7] |

| Flash Point | 36 °C | [4][6] |

| Sensitivity | Moisture Sensitive | [4][7] |

Safety & Handling

As a flammable and irritant compound, adherence to safety protocols is mandatory.

-

GHS Hazard Statements : H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures :

-

P210 : Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]

-

P233 : Keep container tightly closed.

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage : Store in a cool, well-ventilated place under an inert gas atmosphere.[4]

-

Disposal : Dispose of contents/container to an approved waste disposal plant.

-

Spectroscopic Characterization

While raw spectral data is lot-specific, the expected spectroscopic profile of this compound can be reliably predicted based on its molecular structure. This theoretical data serves as a crucial reference for identity confirmation and purity assessment.[8][9][10]

-

¹H NMR : The proton NMR spectrum is expected to show two characteristic multiplets corresponding to the ethyl groups attached to the silicon atom and a quartet and triplet for the ethoxy group. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR : The carbon NMR would display distinct signals for the methylene and methyl carbons of the triethylsilyl moiety and the ethoxy group.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by strong C-H stretching vibrations around 2800-3000 cm⁻¹. A key feature would be the strong Si-O-C stretching band. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is indicative of a pure, unhydrolyzed sample.[8][9]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of ethyl and ethoxy radicals, which is characteristic of silicon compounds.[8][10]

The Central Role in Synthesis: A Gateway to Triethylsilyl Ethers

The primary application of alkoxysilanes like this compound is in the formation of silyl ethers, one of the most widely used classes of protecting groups for alcohols in modern organic synthesis.[11][12][13]

The "Why": Causality of Alcohol Protection

In multi-step syntheses, particularly in the development of active pharmaceutical ingredients (APIs), the acidic proton of an alcohol's hydroxyl group can interfere with many common reactions.[14][15][16] For instance, strongly basic reagents like Grignard or organolithium reagents would be quenched by an acid-base reaction with an unprotected alcohol, preventing the desired carbon-carbon bond formation.[11][17]

The strategy of protection involves temporarily converting the reactive alcohol into a non-reactive silyl ether.[17] The triethylsilyl (TES) group is sterically hindered enough to be stable to a wide range of reaction conditions (e.g., strong bases, nucleophiles, many oxidizing and reducing agents) yet can be selectively removed under mild conditions, typically with a fluoride source or acid.[12][17]

Caption: General workflow for alcohol protection using a silyl ether.

The "How": Mechanism of Silylation

The formation of a triethylsilyl ether from an alcohol proceeds via a nucleophilic attack on the silicon atom. While this compound can be used, the reaction is more commonly performed with the more reactive triethylsilyl chloride (TES-Cl) in the presence of a non-nucleophilic base like triethylamine or imidazole. The base deprotonates the alcohol, forming a more potent alkoxide nucleophile, and also neutralizes the HCl byproduct. The mechanism is analogous to an Sₙ2 reaction.[17] The silicon atom, being larger than carbon, is less sterically hindered and more susceptible to this type of attack.[17]

Caption: Mechanism of TES ether formation using TES-Cl and a base.

Relationship to Triethylsilane (Et₃SiH): A Mild Reducing Agent

This compound is structurally and synthetically linked to triethylsilane ((C₂H₅)₃SiH), a versatile and mild reducing agent.[18] Triethylsilane is renowned for its ability to perform chemoselective reductions, often activated by a Lewis or Brønsted acid, in a process known as ionic hydrogenation.[19] Its applications are highly relevant to drug development professionals.

Key Reductions with Triethylsilane:

-

Carbonyls to Alcohols/Alkanes : Reduces aldehydes and ketones to alcohols.[20][21]

-

Reductive Etherification : A one-pot conversion of ketones or aldehydes to ethers in the presence of an alcohol.[19]

-

Deprotection : Effective for cleaving certain protecting groups, such as benzyl ethers.[20]

-

Hydrosilylation : Used in metal-catalyzed additions of the Si-H bond across double and triple bonds.[18][22]

Understanding the utility of triethylsilane provides a broader context for the importance of its precursors, like this compound, in the landscape of organosilicon chemistry.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for procedural choices.

Protocol 1: Protection of a Primary Alcohol with a Triethylsilyl (TES) Group

This protocol details the standard procedure for converting a primary alcohol to its corresponding TES ether using the more common and reactive triethylsilyl chloride, a transformation for which this compound is a direct precursor.

Objective: To protect the primary hydroxyl group of benzyl alcohol as a triethylsilyl ether to prevent interference in a subsequent hypothetical Grignard reaction.

Materials:

-

Benzyl alcohol

-

Triethylsilyl chloride (TES-Cl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and nitrogen/argon line.

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.2 M concentration). Place the flask under an inert atmosphere (N₂ or Ar).

-

Causality: Anhydrous conditions are critical as silyl halides and the resulting silyl ethers are sensitive to moisture, which can lead to hydrolysis and reduced yield.

-

-

Addition of Base: Add imidazole (1.5 equiv) to the solution and stir until it is fully dissolved.

-

Causality: Imidazole acts as a base to deprotonate the alcohol, creating the more nucleophilic alkoxide. It also serves as a scavenger for the HCl generated during the reaction. It is often preferred over triethylamine for silylations due to its catalytic effect.

-

-

Silylation: Cool the solution to 0 °C using an ice bath. Add triethylsilyl chloride (1.2 equiv) dropwise via syringe over 5-10 minutes.

-

Causality: Dropwise addition at low temperature helps to control the exothermicity of the reaction. A slight excess of the silylating agent ensures complete conversion of the alcohol.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Causality: The aqueous wash removes the imidazole hydrochloride salt and any remaining base.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: The brine wash removes residual water, and MgSO₄ is a neutral drying agent suitable for this product.

-

-

Analysis: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary. Confirm the structure of the product, benzyl(triethylsilyloxy)methane, using NMR and IR spectroscopy.

Protocol 2: Acid-Catalyzed Reductive Etherification of Cyclohexanone using Triethylsilane

This protocol demonstrates a key application of triethylsilane, a close relative of the title compound, showcasing the power of ionic hydrogenation.

Objective: To synthesize ethoxycyclohexane from cyclohexanone and ethanol in a one-pot reaction.

Materials:

-

Cyclohexanone

-

Triethylsilane (Et₃SiH)

-

Ethanol (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a dry round-bottom flask under an inert atmosphere, dissolve cyclohexanone (1.0 equiv) in anhydrous DCM. Add an excess of anhydrous ethanol (5.0 equiv), which acts as both reactant and solvent.

-

Addition of Silane: Add triethylsilane (1.5 equiv) to the stirred solution.

-

Causality: A stoichiometric excess of the hydride donor ensures the complete reduction of the intermediate oxonium ion.

-

-

Initiation: Cool the mixture to 0 °C. Slowly add trifluoroacetic acid (2.0 equiv) dropwise.

-

Causality: The strong acid (TFA) protonates the carbonyl oxygen, activating it for nucleophilic attack by ethanol to form a hemiacetal. Further protonation and loss of water generates an oxocarbenium ion, which is the species that is ultimately reduced by triethylsilane.[19] The reaction can be exothermic.

-

-

Reaction: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC or GC-MS until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Extract the mixture with DCM.

-

Causality: The basic wash neutralizes the strong trifluoroacetic acid.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by distillation or column chromatography to yield ethoxycyclohexane.

Conclusion

This compound is more than a mere chemical intermediate; it is a key enabler in the sophisticated art of organic synthesis. Its primary role as a precursor for the triethylsilyl protecting group makes it an invaluable tool for medicinal chemists and researchers focused on constructing complex molecular architectures. By understanding its properties, reactivity, and the broader context of its relationship with other organosilanes like triethylsilane, scientists can leverage this reagent to navigate challenging synthetic pathways with greater precision and efficiency. The protocols and mechanistic insights provided herein serve as a practical guide to harnessing its full potential in the laboratory.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:597-67-1 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 597-67-1 | TCI Deutschland GmbH [tcichemicals.com]

- 5. Ethoxytriethylsilan, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 6. canbipharm.com [canbipharm.com]

- 7. This compound | 597-67-1 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 15. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Triethylsilane - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. nbinno.com [nbinno.com]

- 21. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]

- 22. Applications of Triethylsilane_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of Ethoxytriethylsilane

Introduction

Ethoxytriethylsilane, a member of the trialkylsilyl ether family, is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its unique molecular structure, characterized by a central silicon atom bonded to three ethyl groups and an ethoxy group, imparts a balance of reactivity and stability that is highly valued by researchers and drug development professionals. This guide provides a comprehensive exploration of the molecular architecture of this compound, delving into its electronic configuration, geometric parameters, and the spectroscopic signatures that define its identity. A detailed, field-proven protocol for its synthesis and characterization is also presented, underscoring the practical application of this fundamental knowledge.

Molecular Structure and Bonding

The molecular formula of this compound is C8H20OSi, with a molecular weight of approximately 160.33 g/mol .[1] The central silicon atom is covalently bonded to three ethyl groups (-CH2CH3) and one ethoxy group (-OCH2CH3), resulting in a tetrahedral geometry around the silicon center. This arrangement is a consequence of the sp3 hybridization of the silicon atom. The Si-C and Si-O bonds are highly covalent, with the electronegativity difference between silicon (1.90) and carbon (2.55) and oxygen (3.44) leading to significant bond polarity. The Si-O bond, in particular, possesses a substantial ionic character, which is a key determinant of the chemical reactivity of silyl ethers.

Stereoelectronic Effects and Conformational Analysis

The ethyl groups attached to the silicon atom are not static; they exhibit rotational freedom around the Si-C bonds. This leads to a multitude of possible conformations. However, steric hindrance between the bulky ethyl groups influences the preferred spatial arrangement, favoring staggered conformations to minimize van der Waals strain. The interplay of steric and electronic effects governs the overall stability and reactivity of the molecule. The electron-donating nature of the ethyl groups increases the electron density on the silicon atom, which can influence its Lewis acidity and the reactivity of the Si-O bond.

Spectroscopic Characterization

The elucidation of the molecular structure of this compound relies heavily on a combination of spectroscopic techniques. Each method provides unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of this compound in solution.[2][3]

-

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms present in the molecule. The ethoxy group exhibits a characteristic quartet for the methylene protons (-O-CH2-CH3) and a triplet for the methyl protons (-O-CH2-CH3), arising from spin-spin coupling with the adjacent protons. The ethyl groups attached to the silicon atom also show a quartet for the methylene protons (-Si-CH2-CH3) and a triplet for the methyl protons (-Si-CH2-CH3). The chemical shifts of these signals are influenced by the electronegativity of the neighboring atoms, with protons closer to the oxygen atom appearing further downfield.[4][5]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.[6][7] this compound will display four distinct signals corresponding to the two different methylene carbons and the two different methyl carbons of the ethoxy and triethylsilyl moieties.

-

²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly informative for organosilicon compounds. This compound will exhibit a single resonance in the ²⁹Si NMR spectrum, and its chemical shift provides valuable information about the electronic environment of the silicon atom.

| NMR Data for this compound | |

| Nucleus | Typical Chemical Shift (ppm) |

| ¹H | -CH₂- (ethoxy): ~3.6 (quartet)-CH₃ (ethoxy): ~1.2 (triplet)-CH₂- (ethylsilyl): ~0.6 (quartet)-CH₃ (ethylsilyl): ~0.9 (triplet) |

| ¹³C | -CH₂- (ethoxy): ~58-CH₃ (ethoxy): ~18-CH₂- (ethylsilyl): ~7-CH₃ (ethylsilyl): ~7 |

| ²⁹Si | A single resonance is expected, with the specific shift dependent on the solvent and standard. |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the bonds within a molecule, providing a characteristic "fingerprint" for the compound.[8][9] The IR spectrum of this compound is dominated by several key absorption bands:

-

Si-O-C Stretching: A strong and prominent band is observed in the region of 1110-1000 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the Si-O-C linkage. This is often the most intense peak in the spectrum.

-

C-H Stretching: Absorptions corresponding to the stretching vibrations of the C-H bonds in the ethyl and ethoxy groups are found just below 3000 cm⁻¹.

-

C-H Bending: Vibrations associated with the bending of C-H bonds appear in the fingerprint region (below 1500 cm⁻¹).

| Characteristic IR Absorption Peaks for this compound | |

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Si-O-C Stretch | 1110 - 1000 (Strong) |

| C-H Stretch (sp³) | 2990 - 2850 (Strong) |

| CH₂ Bend | ~1460 (Medium) |

| CH₃ Bend | ~1380 (Medium) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways involve the cleavage of the Si-C and Si-O bonds, leading to characteristic fragment ions.

Reactivity and Applications

The triethylsilyl (TES) group is a widely utilized protecting group for alcohols in organic synthesis due to its moderate stability. It is more stable than the trimethylsilyl (TMS) group but less sterically hindered and more readily cleaved than the tert-butyldimethylsilyl (TBDMS) group. The reactivity of this compound is primarily centered around the Si-O bond.

Hydrolysis

In the presence of water, particularly under acidic or basic conditions, this compound can undergo hydrolysis to form triethylsilanol and ethanol. This reaction is a fundamental process in sol-gel chemistry. The mechanism involves the nucleophilic attack of water on the silicon atom.

Experimental Protocol: Synthesis and Characterization of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound from chlorotriethylsilane and ethanol, a method analogous to the Williamson ether synthesis.[1]

Materials and Reagents

-

Chlorotriethylsilane (TESCl)

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Triethylamine (Et₃N) or Pyridine

-

Anhydrous Diethyl Ether or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Synthesis Procedure

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: To the flask, add anhydrous ethanol (1.0 equivalent) and a suitable anhydrous base like triethylamine (1.1 equivalents) or pyridine (1.1 equivalents) dissolved in an anhydrous solvent such as diethyl ether or DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Chlorotriethylsilane: Add chlorotriethylsilane (1.05 equivalents) dropwise to the stirred solution via the dropping funnel. The formation of a white precipitate (triethylammonium chloride or pyridinium chloride) will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether or DCM (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods detailed above (¹H NMR, ¹³C NMR, IR, and MS).

Caption: Experimental workflow for the synthesis and characterization of this compound.

Safety Considerations

Chlorotriethylsilane is a corrosive and flammable liquid that reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The synthesis should be performed under anhydrous conditions to prevent the hydrolysis of the starting material and product.

Conclusion

The molecular structure of this compound is defined by its tetrahedral silicon center and the interplay of steric and electronic effects of its ethyl and ethoxy substituents. This structure is readily elucidated through a combination of NMR and IR spectroscopy, and mass spectrometry. A robust and reliable synthesis can be achieved through the reaction of chlorotriethylsilane with ethanol in the presence of a base. A thorough understanding of its molecular architecture and reactivity is paramount for its effective application in the fields of organic synthesis and materials science, enabling researchers and drug development professionals to harness its unique properties for the creation of novel molecules and materials.

References

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure, Hirshfeld surface analysis and DFT calculations of (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Equilibrium Values for the Si-H Bond Length and Equilibrium Structures of Silyl Iodide and Halosilylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Purification of Ethoxytriethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Ethoxytriethylsilane in Modern Chemistry

This compound ((C₂H₅)₃SiOC₂H₅), a member of the alkoxysilane family, is a versatile reagent in organic synthesis and materials science. Its utility stems from the presence of a hydrolytically sensitive silicon-oxygen bond, which allows it to act as a protecting group for alcohols, a precursor for silicate materials, and a component in the formulation of various silicon-based polymers and resins. A thorough understanding of its synthesis and purification is paramount for ensuring high-purity material, which is critical for reproducible and reliable outcomes in research and development.

This guide provides a comprehensive overview of the synthesis of this compound from triethylchlorosilane and ethanol, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and rigorous purification techniques. Furthermore, it outlines key analytical methods for assessing the purity of the final product, ensuring it meets the stringent requirements for its various applications.

Synthesis of this compound: A Nucleophilic Substitution Approach

The most common and efficient method for synthesizing this compound is the reaction of triethylchlorosilane with ethanol. This reaction proceeds via a nucleophilic substitution at the silicon center, where the oxygen atom of ethanol attacks the electrophilic silicon atom of triethylchlorosilane, displacing the chloride ion.

Reaction Mechanism:

The reaction is typically carried out in the presence of a base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization is crucial as it drives the reaction to completion by preventing the reverse reaction and avoiding potential acid-catalyzed side reactions.

The overall reaction can be represented as:

(C₂H₅)₃SiCl + C₂H₅OH + (C₂H₅)₃N → (C₂H₅)₃SiOC₂H₅ + (C₂H₅)₃N·HCl

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Materials and Equipment:

| Reagent/Equipment | Specifications |

| Triethylchlorosilane | >98% purity |

| Anhydrous Ethanol | 200 proof |

| Triethylamine | >99% purity, freshly distilled |

| Diethyl Ether | Anhydrous |

| Saturated Sodium Bicarbonate Solution | |

| Brine | Saturated NaCl solution |

| Anhydrous Magnesium Sulfate | |

| Round-bottom flask with stir bar | |

| Dropping funnel | |

| Condenser | |

| Separatory funnel | |

| Rotary evaporator | |

| Fractional distillation apparatus |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, place anhydrous ethanol (1.1 equivalents) and freshly distilled triethylamine (1.2 equivalents) in anhydrous diethyl ether.

-

Addition of Triethylchlorosilane: Cool the flask in an ice bath. Add triethylchlorosilane (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred ethanol-triethylamine solution over 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether to recover any entrained product.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

Purification of this compound by Fractional Distillation

The crude this compound obtained after workup is purified by fractional distillation to remove any remaining starting materials, byproducts, and residual solvent.[1][2][3]

Experimental Protocol: Fractional Distillation

Equipment:

| Equipment | Specifications |

| Round-bottom flask | Sized appropriately for the volume of crude product |

| Fractionating column | Vigreux or packed column |

| Distillation head with thermometer | |

| Condenser | |

| Receiving flasks | |

| Heating mantle | |

| Vacuum source (optional) | For reduced pressure distillation |

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Distillation: Heat the crude this compound in the round-bottom flask using a heating mantle.

-

Fraction Collection: Collect the fractions that distill at the boiling point of this compound, which is approximately 155°C at atmospheric pressure. Discard any initial lower-boiling fractions, which may contain residual solvent.

-

Purity Check: The purity of the collected fractions should be assessed by analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Yield and Purity:

With careful execution of the synthesis and purification steps, a yield of 80-90% of this compound with a purity of >98% can be expected.

Purity Assessment: Ensuring Quality and Reliability

The purity of the synthesized this compound should be rigorously assessed to ensure it is suitable for its intended application. The two most common and effective methods are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Gas Chromatography (GC)

GC is an excellent technique for separating and quantifying volatile impurities.

Typical GC Conditions:

| Parameter | Value |

| Column | A non-polar capillary column (e.g., DB-1 or equivalent) |

| Injector Temperature | 250°C |

| Oven Program | Initial temperature of 50°C, ramp to 250°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Nitrogen |

The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and identifying any proton- or carbon-containing impurities.[6][7]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -O-CH₂-CH₃ | ~3.6 | Quartet | 2H |

| -Si-(CH₂-CH₃)₃ | ~0.6 | Quartet | 6H |

| -O-CH₂-CH₃ | ~1.2 | Triplet | 3H |

| -Si-(CH₂-CH₃)₃ | ~0.9 | Triplet | 9H |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (ppm) |

| -O-CH₂- | ~58 |

| -Si-CH₂- | ~7 |

| -O-CH₂-CH₃ | ~18 |

| -Si-CH₂-CH₃ | ~7 |

Safety Considerations

-

Triethylchlorosilane is a corrosive and flammable liquid that reacts with moisture to produce HCl gas. It should be handled in a fume hood with appropriate PPE.

-

Triethylamine is a flammable and corrosive liquid with a strong odor. It should also be handled in a fume hood.

-

Diethyl ether is extremely flammable. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.

Conclusion

The synthesis and purification of this compound via the reaction of triethylchlorosilane and ethanol is a robust and efficient method. Careful attention to experimental details, particularly the exclusion of moisture and the efficient neutralization of the HCl byproduct, is key to achieving a high yield of pure product. Rigorous purification by fractional distillation and subsequent purity verification by GC and NMR are essential steps to ensure the quality of the final product for its diverse applications in chemical synthesis and materials science.

References

Ethoxytriethylsilane 1H NMR and 13C NMR spectral data

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethoxytriethylsilane

Introduction

This compound (CAS No. 597-67-1), a member of the organosilane family, serves as a valuable compound in various chemical syntheses.[1] Its structure, featuring a central silicon atom bonded to three ethyl groups and an ethoxy group, presents a clear and instructive model for nuclear magnetic resonance (NMR) analysis. NMR spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a sample.[2] For professionals in research and drug development, a thorough understanding of the NMR spectra of compounds like this compound is fundamental for structural verification, purity assessment, and reaction monitoring.

This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of this compound. As a self-validating system, the principles discussed herein are designed to be both instructive and practically applicable, explaining the causal relationships between molecular structure and spectral output.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the protons, which is primarily affected by the electronegativity of neighboring atoms like oxygen and silicon.[3] Protons closer to the electronegative oxygen atom are "deshielded" and appear at a lower field (higher ppm value), while those further away are more "shielded" and appear at a higher field (lower ppm value).[4][5]

The splitting pattern, or multiplicity, of each signal is governed by the n+1 rule, where 'n' is the number of equivalent protons on adjacent carbons. This spin-spin coupling provides crucial information about the connectivity of the atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Label | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift & Multiplicity |

| Hᵃ | -O-CH₂-CH₃ | ~1.2 | Triplet (t) | 3H | Shielded alkyl protons, split into a triplet by the two adjacent Hᵇ protons (n=2, 2+1=3). |

| Hᵇ | -O-CH₂-CH₃ | ~3.7 | Quartet (q) | 2H | Deshielded by the adjacent electronegative oxygen atom.[6] Split into a quartet by the three adjacent Hᵃ protons (n=3, 3+1=4). |

| Hᶜ | -Si-CH₂-CH₃ | ~0.6 | Quartet (q) | 6H | Shielded by the electropositive silicon atom. Split into a quartet by the three adjacent Hᵈ protons (n=3, 3+1=4). |

| Hᵈ | -Si-CH₂-CH₃ | ~0.9 | Triplet (t) | 9H | Shielded alkyl protons, split into a triplet by the two adjacent Hᶜ protons (n=2, 2+1=3). |

Predicted ¹³C NMR Spectrum Analysis

Due to the low natural abundance of the ¹³C isotope (~1.1%), ¹³C-¹³C coupling is statistically insignificant, resulting in a spectrum where each unique carbon atom typically appears as a single line (singlet) under standard proton-decoupled conditions.[7] The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to resolve individual carbon signals.[8] The positions of these signals are similarly influenced by the electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Label | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| Cᵃ | -O-CH₂-C H₃ | ~18 | Standard shielded sp³ carbon in an alkyl chain. |

| Cᵇ | -O-C H₂-CH₃ | ~58 | Deshielded by the directly attached electronegative oxygen atom. |

| Cᶜ | -Si-C H₂-CH₃ | ~7 | Shielded sp³ carbon directly attached to the silicon atom. |

| Cᵈ | -Si-CH₂-C H₃ | ~8 | Standard shielded sp³ carbon in an alkyl chain. |

Molecular Structure and NMR Correlations

Visualizing the molecular structure is key to understanding the origin of the NMR signals. The following diagram illustrates the structure of this compound with each unique proton and carbon environment labeled according to the assignments in Tables 1 and 2.

Caption: Molecular structure of this compound with labeled nuclei.

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, field-proven methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Part 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. The choice of solvent is paramount.

-

Solvent Selection: Use Deuterated Chloroform (CDCl₃). It is a versatile solvent for a wide range of organic compounds and its residual proton signal (~7.26 ppm) and carbon signal (~77.2 ppm) are well-documented and typically do not interfere with the signals of interest for this compound.[9]

-

Analyte Concentration: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is the universally accepted internal reference standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[10] Many commercial deuterated solvents are available with TMS already added.[11]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detector (typically ~4 cm).

-

Final Steps: Cap the NMR tube securely. If necessary, gently vortex the tube to ensure a homogenous solution.

Part 2: Spectrometer Workflow

The following steps provide a general workflow for a modern Fourier Transform NMR spectrometer.

Caption: Standard workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay (D1): 1-2 seconds. This allows for the protons to return to equilibrium between pulses.

-

Spectral Width: A range of -2 to 12 ppm is adequate to capture all signals, including the solvent and TMS.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width: A range of -10 to 220 ppm will encompass nearly all organic carbon signals.[7]

Conclusion

The ¹H and ¹³C NMR spectra of this compound offer a textbook example of structural elucidation using this powerful analytical technique. The predictable chemical shifts, clear splitting patterns, and distinct carbon signals allow for an unambiguous assignment of the entire molecular structure. The methodologies and spectral data presented in this guide serve as a comprehensive reference for scientists, enabling them to confidently identify this compound, assess its purity, and utilize it as a reference for understanding the NMR spectra of more complex organosilanes.

References

- 1. This compound | C8H20OSi | CID 284135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.washington.edu [chem.washington.edu]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. NMR Solvents | Compounds for NMR | Nuclear magnetic resonance spectroscopy (NMR) | Spectroscopy and Spectrometry | Applications | Carl ROTH - International [carlroth.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethoxytriethylsilane

Introduction: Unveiling the Molecular Vibrations of Ethoxytriethylsilane

This compound ((C₂H₅)₃SiOC₂H₅) is an organosilicon compound of significant interest in materials science and organic synthesis, primarily utilized as a versatile silylating agent and a precursor in the synthesis of silicon-containing polymers and materials. Its molecular structure, characterized by a central silicon atom bonded to three ethyl groups and an ethoxy group, gives rise to a unique vibrational signature. Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique to probe these vibrations, offering invaluable insights into the compound's functional groups, purity, and molecular structure.[1][2] This guide provides a comprehensive exploration of the IR spectroscopy of this compound, intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this analytical method for the characterization of organosilane compounds.

The utility of IR spectroscopy lies in its ability to detect the absorption of infrared radiation by a molecule, which excites its constituent bonds into higher vibrational states.[3][4] The specific frequencies at which a molecule absorbs are directly correlated to the types of bonds present (e.g., Si-O-C, C-H, Si-C) and their local chemical environment.[1][5] Thus, an IR spectrum provides a molecular "fingerprint," enabling qualitative identification and quantitative analysis.[3]

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of this compound is governed by the vibrational modes of its distinct functional groups. A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (3n-5 for linear molecules).[3][4] For this compound (C₈H₂₀OSi), this predicts a large number of vibrational modes.[6] However, many of these are either degenerate, inactive in the infrared, or overlap, resulting in a spectrum with several key, interpretable absorption bands.

The primary functional groups and their expected vibrational motions are:

-

Si-O-C Group: This is a defining feature of alkoxysilanes. The asymmetric stretching of the Si-O-C bond is expected to produce a strong and prominent absorption band.

-

C-H Bonds: The numerous methyl (CH₃) and methylene (CH₂) groups in the ethyl and ethoxy substituents give rise to characteristic stretching and bending vibrations.

-

Si-C Bonds: The bonds between the silicon atom and the carbon atoms of the ethyl groups also have characteristic stretching and bending frequencies.

-

C-C Bonds: Stretching vibrations of the carbon-carbon single bonds within the ethyl groups will also be present.

The precise location of these absorption bands can be influenced by factors such as the electronegativity of neighboring atoms and the overall molecular geometry. For instance, the electronegativity of the oxygen atom in the ethoxy group influences the electron density around the silicon atom, which in turn affects the vibrational frequencies of the attached ethyl groups.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Obtaining a high-quality IR spectrum of this compound, a colorless liquid, requires meticulous sample handling and appropriate instrumentation.[7] The following protocol outlines a robust methodology using a Fourier Transform Infrared (FTIR) spectrometer, a common and powerful tool in modern analytical laboratories.[2]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[6]

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or alternatively, IR-transparent salt plates (e.g., NaCl, KBr) for transmission measurements.[8][9]

Materials:

-

This compound (>97.0% purity)[7]

-

Appropriate solvent for cleaning (e.g., isopropanol or acetone), if necessary.

Workflow Diagram: FTIR Analysis of Liquid Samples

Caption: A step-by-step workflow for obtaining the IR spectrum of a liquid sample like this compound.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Select the appropriate measurement mode. For a neat liquid like this compound, Attenuated Total Reflectance (ATR) is often preferred due to its simplicity and minimal sample preparation.[8][9] Alternatively, a liquid transmission cell can be used.[9][10]

-

Set the desired spectral resolution (e.g., 4 cm⁻¹) and the spectral range (typically 4000 to 400 cm⁻¹ for mid-IR analysis).[8]

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument's optical components.

-

For ATR, this is done with the clean, empty crystal.[11] For transmission, an empty cell is used.

-

This background spectrum will be automatically subtracted from the sample spectrum by the instrument's software.[8]

-

-

Sample Application:

-

ATR Method: Place a single drop of this compound directly onto the center of the ATR crystal.[10][11] Ensure the crystal surface is completely covered.

-

Transmission Method: Using a clean pipette, introduce the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder.[8][10]

-

-

Data Acquisition:

-

Initiate the sample scan.

-

To improve the signal-to-noise ratio, it is standard practice to co-add multiple scans (e.g., 16 or 32).[8] The instrument's software will average these scans to produce the final spectrum.

-

-

Data Processing and Cleaning:

-

The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

After analysis, thoroughly clean the ATR crystal or salt plates with a suitable solvent and a soft, lint-free tissue to prevent cross-contamination.[8]

-

Spectral Analysis and Interpretation

The IR spectrum of this compound exhibits a series of characteristic absorption bands. The interpretation of these bands allows for the confirmation of the compound's structure.

Molecular Structure of this compound

Caption: Chemical structure of this compound highlighting the key functional groups.

Table of Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2950 - 2850 | C-H stretching | -CH₃, -CH₂ | Strong |

| 1460 - 1450 | C-H bending (asymmetric) | -CH₃ | Medium |

| 1380 - 1370 | C-H bending (symmetric) | -CH₃ | Medium |

| 1250 - 1220 | Si-CH₂ bending | Si-CH₂CH₃ | Medium-Weak |

| 1100 - 1000 | Si-O-C stretching (asymmetric) | Si-O-C | Strong |

| 1020 - 1000 | C-C stretching | C-C | Medium |

| 975 - 945 | CH₂ rocking | Si-CH₂CH₃ | Medium |

| ~740 | Si-C stretching | Si-C | Medium-Strong |

Detailed Peak Assignments:

-

C-H Stretching Region (2950 - 2850 cm⁻¹): This region is dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethyl and ethoxy substituents. The complexity of this region is due to the numerous C-H bonds in the molecule.

-

C-H Bending Region (1460 - 1370 cm⁻¹): Medium intensity bands in this region are attributable to the various bending (scissoring, rocking, and wagging) vibrations of the CH₂ and CH₃ groups. Specifically, asymmetric C-H bending in methyl groups is often observed around 1460-1450 cm⁻¹, while symmetric bending appears around 1380-1370 cm⁻¹.[12]

-

Si-CH₂ Bending (1250 - 1220 cm⁻¹): A characteristic, though sometimes weaker, absorption in this range is associated with the bending vibration of the Si-CH₂ moiety within the triethylsilyl group.[5]

-

Si-O-C Asymmetric Stretching (1100 - 1000 cm⁻¹): This is typically the most intense and diagnostically significant region for alkoxysilanes. A very strong and often broad band appears here, which is due to the asymmetric stretching of the Si-O-C linkage. For many ethoxy silanes, this peak is centered around 1080 cm⁻¹. The high intensity is due to the large change in dipole moment during this vibration.

-

C-C Stretching and CH₂ Rocking (1020 - 945 cm⁻¹): The absorptions in this part of the spectrum are generally of medium intensity and can be attributed to C-C bond stretching within the ethyl groups and rocking motions of the methylene groups.[5]

-

Fingerprint Region (< 1000 cm⁻¹): This region contains a complex pattern of absorptions arising from Si-C stretching, C-C-O bending, and other skeletal vibrations. A notable medium to strong band around 740 cm⁻¹ is characteristic of the Si-C stretching vibration in ethylsilanes.[13] The unique pattern of peaks in this "fingerprint region" is highly specific to the molecule's overall structure.[3]

Conclusion: A Powerful Tool for Characterization

Infrared spectroscopy provides a rapid, reliable, and informative method for the structural elucidation and quality control of this compound. By understanding the correlation between molecular vibrations and spectral features, researchers can confidently identify the compound, assess its purity, and monitor chemical transformations involving its key functional groups. The combination of a robust experimental protocol and a thorough understanding of spectral interpretation, as outlined in this guide, empowers scientists to effectively leverage the full potential of this analytical technique in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. gelest.com [gelest.com]

- 6. This compound | C8H20OSi | CID 284135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 597-67-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethoxytriethylsilane

This guide provides a comprehensive technical overview of the mass spectrometry analysis of ethoxytriethylsilane (C8H20OSi), a vital organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into experimental design, data interpretation, and the underlying fragmentation mechanisms.

Introduction to this compound and its Mass Spectrometric Imperative

This compound, a member of the alkoxysilane family, finds extensive application in organic synthesis and materials science. Its chemical properties, including a molecular weight of 160.33 g/mol , make it amenable to analysis by GC-MS, a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] Understanding its behavior under electron ionization (EI) is paramount for accurate identification and quality control in research and industrial settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H20OSi | PubChem[1] |

| Molecular Weight | 160.33 g/mol | PubChem[1] |

| CAS Number | 597-67-1 | PubChem[1] |

| Boiling Point | 155 °C | TCI[2] |

| Flash Point | 36 °C | TCI[2] |

| Refractive Index | 1.41 | TCI[2] |

Experimental Protocol: A Self-Validating System for GC-MS Analysis

The following protocol outlines a robust methodology for the analysis of this compound. The causality behind each parameter selection is explained to ensure technical accuracy and reproducibility.

Sample Preparation

Given the volatility of this compound, sample preparation is straightforward. A dilute solution in a volatile, high-purity solvent such as hexane or ethyl acetate is recommended to ensure proper volatilization in the GC inlet and to prevent column overloading.

Step-by-Step Protocol:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.

-

Perform a serial dilution to a final concentration of 10 µg/mL. The use of a low concentration minimizes the risk of detector saturation and ensures sharp chromatographic peaks.

-

Transfer 1 mL of the final solution into a 2 mL autosampler vial with a PTFE-lined cap.

Instrumentation and Parameters

A standard GC-MS system equipped with a capillary column and an electron ionization source is suitable for this analysis.

Table 2: Recommended GC-MS Parameters

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic separation. |

| MS System | Agilent 5977B or equivalent | Offers high sensitivity and spectral library matching capabilities. |

| Injector | Split/Splitless | A split injection (e.g., 50:1) is recommended to handle the concentration and prevent column overload. |

| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column provides good peak shape for non-polar to moderately polar compounds like this compound. |

| Oven Program | Initial 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of any potential impurities from the main analyte peak. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas that provides good chromatographic efficiency. |

| MS Source | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Ion Source Temp. | 230 °C | Optimizes ionization efficiency and minimizes thermal degradation. |

| Quadrupole Temp. | 150 °C | Maintains ion flight path stability. |

| Electron Energy | 70 eV | A standard energy that provides consistent fragmentation and allows for comparison with spectral libraries like NIST. |

| Mass Range | m/z 35-200 | Covers the molecular ion and expected fragment ions of this compound. |

| Solvent Delay | 3 minutes | Prevents the high concentration of the solvent from reaching the detector and causing filament damage. |

Interpretation of the Mass Spectrum: Unraveling the Fragmentation Pathway

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions that provide a unique fingerprint for its identification. The 70 eV electron beam imparts significant energy into the molecule, leading to the formation of a molecular ion (M+•) and subsequent fragmentation.

References

An In-depth Technical Guide to the Safe Handling of Ethoxytriethylsilane

Disclaimer: This guide is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive, site-specific safety assessment and adherence to all applicable institutional and regulatory guidelines. Always consult the most current Safety Data Sheet (SDS) for Ethoxytriethylsilane before use.

Introduction: Understanding this compound

This compound (CAS No. 597-67-1) is an organosilicon compound widely utilized in organic synthesis, particularly as a protecting group for alcohols, a reducing agent, and a precursor in the synthesis of other organosilanes.[1][2] Its utility stems from the reactivity of the silicon-ethoxy bond. However, the very properties that make it a versatile reagent also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed examination of the safe handling, storage, and emergency procedures for this compound, grounded in an understanding of its chemical reactivity.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves understanding its primary hazards: flammability, reactivity with water, and its potential to cause skin and eye irritation.[3][4]

1.1 GHS Classification and Hazards

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:

-

H335: May cause respiratory irritation. [3]

The signal word for this compound is "Warning".[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H20OSi | [1] |

| Molecular Weight | 160.33 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 155 °C | [4] |

| Flash Point | 36 °C | [4] |

| Specific Gravity | 0.81 | [4] |

1.2 The Causality of Moisture Sensitivity: Hydrolysis

The warning "Moisture sensitive" on a container of this compound is of critical importance.[5] This reactivity is due to the susceptibility of the silicon-oxygen bond to hydrolysis. In the presence of water, this compound will hydrolyze to form triethylsilanol and ethanol.[4][6]

Reaction: (C2H5)3SiOCH2CH3 + H2O → (C2H5)3SiOH + CH3CH2OH

While triethylsilanol and ethanol are the primary products, the subsequent condensation of triethylsilanol can lead to the formation of hexaethyldisiloxane. The hydrolysis reaction can be catalyzed by both acids and bases.[6] This reaction is often exothermic and the production of flammable ethanol vapor increases the fire risk in the presence of an ignition source.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls, is essential. Personal protective equipment serves as the final barrier between the researcher and the chemical.

2.1 Engineering Controls

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize the inhalation of vapors.[7]

-

Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.[5]

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and equipment used for transferring this compound should be properly grounded and bonded.[7]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8]

2.2 Personal Protective Equipment (PPE)